molecular formula C16H11FN2O B2906379 (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 325850-70-2

(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2906379
CAS No.: 325850-70-2
M. Wt: 266.275
InChI Key: KYVMBLSCOSIGTE-JXMROGBWSA-N
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Description

(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that features a benzimidazole moiety linked to a fluorophenyl group via a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of 1H-benzo[d]imidazole with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure due to the presence of a benzoic acid moiety.

    Gabapentin: Shares some structural similarities and is used in medicinal chemistry.

    Extradiol catecholic dioxygenases: Enzymes that interact with aromatic compounds, similar to how (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one might interact with biological targets.

Uniqueness

What sets this compound apart is its unique combination of a benzimidazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-13-8-5-12(6-9-13)7-10-16(20)19-11-18-14-3-1-2-4-15(14)19/h1-11H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVMBLSCOSIGTE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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